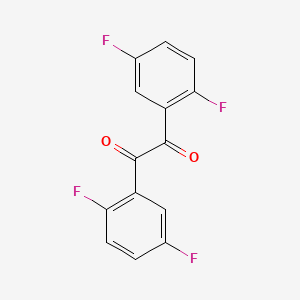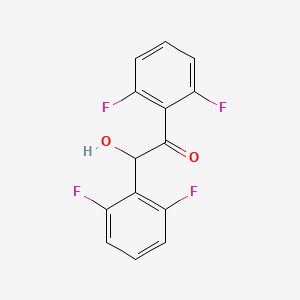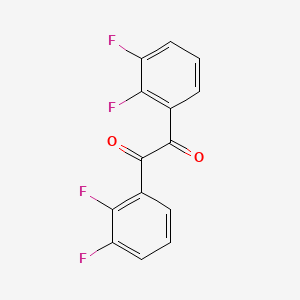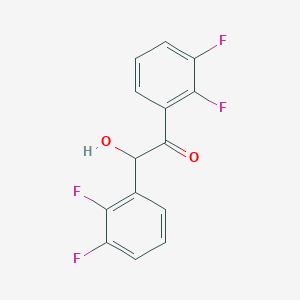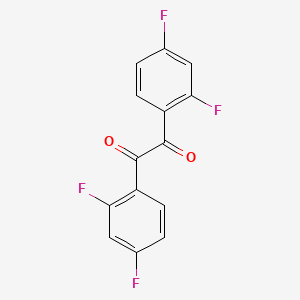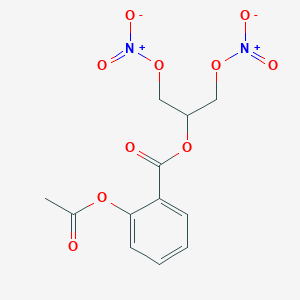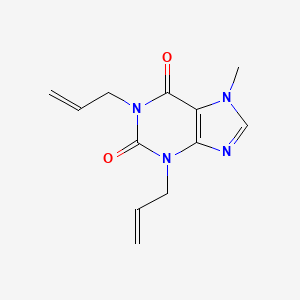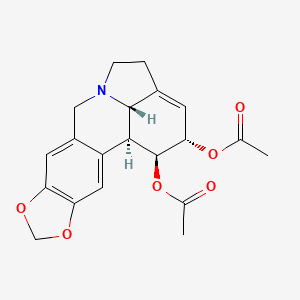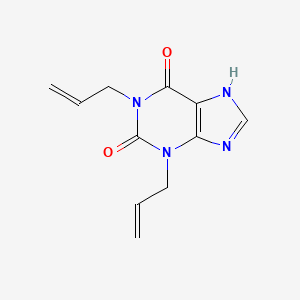![molecular formula C16H14N2O2 B10839803 1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)
1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione is a heterocyclic compound characterized by a diazetidine ring substituted with two p-tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione typically involves the reaction of p-toluidine with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the diazetidine dione. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of automated reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diazetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione exerts its effects involves interactions with various molecular targets. The compound’s diazetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-1,3-diazetidine-2,4-dione: Similar in structure but with ethyl groups instead of p-tolyl groups.
1,3-Diazepane-2,4-dione: A related compound with a different ring size and substitution pattern.
Uniqueness
1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione is unique due to its specific substitution with p-tolyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-7-13(8-4-11)17-15(19)18(16(17)20)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
AZZFGWWOGRBVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


